Lack of Published Biological Activity Data for the Target Compound
No peer-reviewed studies or patents were identified that report biochemical IC50, cellular activity, selectivity, or in vivo pharmacokinetic data for (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone (CAS 2189434-53-3). Class-level inference from structurally related 2-morpholino-pyrido[2,3-d]pyrimidines indicates potential PI3Kα/mTOR inhibitory activity, but this cannot be quantitatively differentiated from close analogs without experimental data [1].
| Evidence Dimension | Biochemical potency (PI3Kα/mTOR IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Lead compound A (2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine): PI3Kα IC50 = 1.2 nM, mTOR IC50 = 8.5 nM; Compound 7d (pyrido[2,3-d]pyrimidine analog): PI3Kα IC50 = 8.3 nM, mTOR IC50 = 12.6 nM [1] |
| Quantified Difference | Cannot be determined due to absence of target compound data |
| Conditions | Biochemical FRET-based assay, recombinant PI3Kα and mTOR enzymes, 10 µM ATP [1] |
Why This Matters
Without experimental validation, procurement for target-specific applications carries high risk of inactivity or off-target effects, limiting value to exploratory SAR or chemical probe studies.
- [1] Al-Ashmawy, A. A. et al. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorg. Med. Chem. 2017, 25, 3589–3600. View Source
